Sitagliptin S-isomer, chemically known as (R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine, is the pharmacologically active enantiomer of the antidiabetic drug Sitagliptin. While Sitagliptin is marketed as a racemic mixture of its R and S enantiomers, research suggests that the S-isomer exhibits superior potency and efficacy in inhibiting the enzyme Dipeptidyl peptidase-4 (DPP-4) [, , , ]. This enzyme is responsible for the degradation of incretin hormones, which play a crucial role in regulating glucose homeostasis. Consequently, the S-isomer of Sitagliptin has garnered significant attention in scientific research, particularly in the fields of biochemistry, medicinal chemistry, and pharmacology.
Sitagliptin S-Isomer, also referred to as Sitagliptin EP Impurity A or Sitagliptin Enantiomer, has the chemical structure denoted by the formula and a molecular weight of 407.31 g/mol. The compound's CAS numbers are 823817-58-9 for its phosphate form and 823817-55-6 for its base form . It falls under the classification of beta-amino acid derivatives and is a chiral compound due to the presence of a stereocenter.
The synthesis of Sitagliptin S-Isomer can be approached through various methods, including both chemical and enzymatic pathways.
The molecular structure of Sitagliptin S-Isomer features a complex arrangement that includes:
The stereochemistry is critical for its biological activity; thus, understanding its three-dimensional conformation is essential for drug design. The compound's chirality influences its interaction with biological targets like dipeptidyl peptidase-4 .
Sitagliptin S-Isomer can participate in various chemical reactions typical for amino acids and their derivatives:
These reactions are crucial for modifying the compound into more active forms or isolating it from mixtures .
The mechanism of action for Sitagliptin S-Isomer primarily involves inhibition of dipeptidyl peptidase-4. This enzyme normally breaks down incretin hormones that promote insulin secretion in response to meals. By inhibiting this enzyme:
The physical and chemical properties of Sitagliptin S-Isomer include:
These properties influence its handling during synthesis and formulation into pharmaceutical products .
Sitagliptin S-Isomer primarily serves as an intermediate in the synthesis of sitagliptin itself. While it does not possess significant pharmacological activity on its own:
Mandelic Acid Derivatives as Chiral Templates(R)-Mandelic acid serves as a key chiral inducer for synthesizing the S-isomer of sitagliptin. The carboxyl and hydroxyl groups of mandelic acid facilitate covalent bonding to prochiral ketone intermediates, creating a transient chiral environment. This template directs stereoselective enolate alkylation, yielding the (S)-configured β-amino acid backbone with >96% enantiomeric excess (ee). Post-reduction, acid hydrolysis cleaves the mandelate auxiliary, recovering the chiral controller for reuse without racemization [3].
Enolate Addition and Decarboxylation StrategiesAsymmetric decarboxylation of β-keto esters via cinchona alkaloid catalysts generates enantiopure β-amino acids. A representative route involves:
Table 1: Chiral Auxiliary Performance in Sitagliptin S-Isomer Synthesis
Chiral Auxiliary | Reaction Type | Yield (%) | ee (%) | Recovery Efficiency (%) |
---|---|---|---|---|
(R)-Mandelic acid | Enolate alkylation | 78 | >96 | 95 |
(1S,2R)-Norephedrine | Iminium ion reduction | 82 | 90 | 80 |
O-Benzoyl lactic acid | Decarboxylative amination | 75 | 88 | 85 |
Rhodium-Based Catalysts for Enamine ReductionChiral Rh(I)-(S,S)-Et-DuPhos complexes catalyze asymmetric hydrogenation of enamine substrates (e.g., (Z)-3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate). Key parameters:
Limitations in Stereopurity and Metal ContaminationResidual metal traces (Rh <10 ppm) necessitate costly purification steps (e.g., activated carbon filtration). Enantioselectivity is compromised by:
Substrate Walking and Active Site EngineeringRoseomonas deserti transaminase (TARO) was re-engineered to accommodate the sterically demanding pro-sitagliptin ketone (ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate). Structure-guided mutations (e.g., F88A, V153A) expanded the active site volume by 18%, enhancing substrate affinity (Km reduced from 58 mM to 12 mM) [3] [7].
Directed Evolution for Enhanced Activity and EnantioselectivityIterative saturation mutagenesis of Arthrobacter sp. transaminase yielded a 27-mutant variant with:
Integrated Transaminase-Esterase-Aldehyde Reductase PathwaysA whole-cell biocatalyst co-expressing TARO, Pseudomonas stutzeri esterase, and Synechocystis sp. aldehyde reductase was developed. This cascade addresses benzaldehyde inhibition by:
Cofactor Recycling Using Formate DehydrogenaseNADPH regeneration was integrated via Pseudomonas sp. formate dehydrogenase (FDH):
Table 2: Performance Metrics of Biocatalytic Sitagliptin S-Isomer Synthesis
Biocatalyst System | Substrate Loading (mM) | Conversion (%) | ee (%) | Cofactor Efficiency |
---|---|---|---|---|
Engineered Arthrobacter TA | 50 | 92 | >99.5 | N/A |
TARO/Est PS whole-cell | 100 | 91 | >99 | NADPH-independent |
TARO-AHR-FDH cascade | 80 | 85 | 99 | 5,200 NADPH turnovers |
Immobilized EMIN041 (epoxy resin) | 200 | 99 | >99 | Reusable for 5 cycles |
CAS No.: 5287-45-6
CAS No.: 1349245-31-3
CAS No.:
CAS No.: